molecular formula C10H7BrClNS B11722888 4-(Bromomethyl)-2-(3-chlorophenyl)thiazole

4-(Bromomethyl)-2-(3-chlorophenyl)thiazole

Cat. No.: B11722888
M. Wt: 288.59 g/mol
InChI Key: KDHVONRMVUIAKI-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-(3-chlorophenyl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromomethyl group and a chlorophenyl group attached to the thiazole ring. It is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-(3-chlorophenyl)thiazole typically involves the reaction of 2-(3-chlorophenyl)thiazole with a brominating agent. One common method is the bromination of 2-(3-chlorophenyl)thiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-(3-chlorophenyl)thiazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is 2-(3-chlorophenyl)thiazole.

Scientific Research Applications

4-(Bromomethyl)-2-(3-chlorophenyl)thiazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-(3-chlorophenyl)thiazole involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chlorophenyl group may enhance the compound’s binding affinity to specific targets, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole
  • 4-(Methylthio)-2-(3-chlorophenyl)thiazole
  • 4-(Hydroxymethyl)-2-(3-chlorophenyl)thiazole

Uniqueness

4-(Bromomethyl)-2-(3-chlorophenyl)thiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom makes the compound more reactive towards nucleophiles, allowing for a broader range of chemical transformations.

Properties

Molecular Formula

C10H7BrClNS

Molecular Weight

288.59 g/mol

IUPAC Name

4-(bromomethyl)-2-(3-chlorophenyl)-1,3-thiazole

InChI

InChI=1S/C10H7BrClNS/c11-5-9-6-14-10(13-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2

InChI Key

KDHVONRMVUIAKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CBr

Origin of Product

United States

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